3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
Description
Chemical Identity and Nomenclature of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-A]diazepine
Systematic IUPAC Name and Alternative Nomenclatures
The systematic IUPAC name for this compound is 3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-d]diazepine . This name reflects the fusion of a 1,2,4-triazole ring with a 1,4-diazepine ring system, where the triazole moiety is substituted with a trifluoromethyl group at position 3. Alternative nomenclature conventions include:
- 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-triazolo[4,3-d]diazepine : This variant emphasizes the hydrogenation states of the diazepine ring.
- 6,7,8,9-Tetrahydro-3-trifluoromethyl-5H-1,2,4-triazolo[4,3-d]diazepine : A simplified form highlighting the tetrahydro saturation of the diazepine component.
The numbering system for the fused rings follows IUPAC guidelines, with the triazolo ring (positions 1, 2, 4) fused to the diazepine ring (positions 4 and 3) via shared atoms. The trifluoromethyl (-CF₃) substituent at position 3 of the triazole ring is a key functional group influencing the compound’s electronic and steric properties.
CAS Registry Number and Unique Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1260672-49-8 . Additional identifiers include:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-1-2-11-3-4-14(5)6/h11H,1-4H2 |
| InChI Key | YFGFEUIMERSDBX-UHFFFAOYSA-N |
| SMILES | C1CNCCn2c1nnc2C(F)(F)F |
These identifiers facilitate precise structural representation in chemical databases and computational modeling tools. The InChI Key, in particular, serves as a universal fingerprint for molecular structure verification.
Structural Relationship to Diazepine and Triazolo Heterocyclic Systems
The molecule integrates two heterocyclic systems: a 1,4-diazepine and a 1,2,4-triazolo ring. The diazepine component is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, while the triazolo ring is a five-membered system with three nitrogen atoms at positions 1, 2, and 4.
Key Structural Features:
- Fusion Pattern : The triazolo[4,3-d] designation indicates that the triazole ring is fused to the diazepine ring at the diazepine’s position 4 and the triazole’s position 3. This fusion creates a bicyclic framework with shared atoms between the two rings.
- Saturation : The "6,7,8,9-tetrahydro" prefix denotes partial hydrogenation of the diazepine ring, reducing its aromaticity and introducing conformational flexibility.
- Substituent Effects : The electron-withdrawing trifluoromethyl group at position 3 of the triazole ring enhances the compound’s metabolic stability and influences its intermolecular interactions.
Comparative Analysis with Related Heterocycles:
- Diazepine vs. Pyrazine : Unlike pyrazine (a six-membered ring with two nitrogen atoms), the diazepine system’s seven-membered structure allows for greater stereochemical diversity and ring puckering.
- Triazolo vs. Imidazolo Systems : The 1,2,4-triazole ring, compared to imidazole, introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and pharmacological activity.
The structural complexity of this compound underscores its potential as a scaffold for drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands.
Properties
Molecular Formula |
C7H9F3N4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4-11-2-1-3-14(5)6/h11H,1-4H2 |
InChI Key |
UUDXUCOGVUMEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=C(N2C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Intermediate 2
Ethanol and hydrazine hydrate (80%) are heated to 58°C, followed by slow addition of 2-chloropyrazine. Reaction at 60–61°C for 15 hours yields a precipitate, which is purified via methylene dichloride extraction. Key conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–61°C |
| Reaction Time | 15 hours |
| Yield (HPLC Purity) | 93.30% |
Step 2: Trifluoroacetylation
Chlorobenzene and trifluoroacetic anhydride are mixed with intermediate 2 under agitation. Methylsulfonic acid is added, and the mixture is refluxed (110°C) for 42 hours. Distillation removes trifluoroacetic acid, and pH adjustment to 12 isolates intermediate 4 (99.1% purity).
Step 3: Catalytic Hydrogenation
Palladium on carbon (10%) in ethanol under 4 bar hydrogen pressure reduces intermediate 4. Post-reaction, hydrogen chloride in ethanol precipitates the final product as a hydrochloride salt (99.3% purity).
Cyclodehydration via Bis-Hydrazide Formation
An alternative route from WO2004080958A2 bypasses chloropyrazine, instead using ethyl trifluoroacetate and chloroacetyl chloride.
Key Steps
- Bis-Hydrazide Synthesis : Hydrazine reacts with ethyl trifluoroacetate in acetonitrile, followed by chloroacetyl chloride.
- Cyclodehydration : A dehydration reagent (e.g., POCl₃) cyclizes the bis-hydrazide to form the triazolo-diazepine core.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or DMF |
| Base | Triethylamine or NaOH |
| Temperature | 0–40°C |
Reductive Amination and Functionalization
Advanced Technology & Industrial Co., Ltd. demonstrates applications of the target compound in reductive amination. For example:
Example Reaction
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine reacts with (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate in dichloromethane using sodium triacetoxyborohydride. Yield: 73%.
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0°C |
This highlights the compound’s utility in synthesizing complex molecules, though its own preparation remains dominated by the hydrazine-trifluoroacetic anhydride pathway.
Comparative Analysis of Methods
Optimization and Industrial Considerations
- Catalyst Efficiency : Pd/C in hydrogenation (Step 3) achieves >90% conversion but requires costly purification.
- Solvent Selection : Chlorobenzene in Step 2 enhances reflux efficiency but poses environmental risks.
- Yield Maximization : Intermediate 4’s 99.1% purity underscores the importance of pH control during extraction.
Data Tables
Table 1: Reaction Conditions for Hydrazine-Trifluoroacetic Anhydride Method
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, 60°C | N/A | 93.30% |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, 110°C | N/A | 99.10% |
| 3 | Pd/C, H₂ (4 bar), ethanol, 25°C | 99.30% | 99.30% |
Table 2: Bis-Hydrazide Cyclodehydration Parameters
| Parameter | Value |
|---|---|
| Hydrazine Source | Ethyl trifluoroacetate |
| Acylating Agent | Chloroacetyl chloride |
| Cyclization Agent | POCl₃ or HATU |
| Typical Yield | 70–85% |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities
Biological Studies: It is employed in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to antiproliferative effects in cancer cells . The binding of the compound to these targets can disrupt signaling pathways, induce apoptosis, and inhibit cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolo-diazepine/azepine scaffold is versatile, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity The 4-bromophenylaminomethyl-phenacyl derivative () exhibited superior antimicrobial activity against C. albicans and S. aureus, surpassing Cefixime and approaching Linezolid’s efficacy . This highlights the importance of arylaminomethyl groups in enhancing target binding. Quaternary ammonium salts (e.g., bromide 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-...) demonstrated bacteriostatic activity at low MIC values (10.3 μg/mL), attributed to their positive charge enhancing membrane interaction .
Trifluoromethyl Group vs. Other Substituents
- The -CF₃ group in the target compound is electron-withdrawing , reducing electron density on the triazole ring compared to -CH₃ () or aryl groups (). This may alter binding kinetics in enzymatic targets.
- Compared to halogenated analogs (e.g., 3-bromo or 3-chloro), the -CF₃ group offers greater metabolic resistance to oxidative degradation, a key advantage in drug design .
Ring Size and Conformational Flexibility
- Derivatives with azepine (7-membered ring) vs. diazepine (8-membered ring) cores (e.g., vs. ) differ in conformational flexibility. Diazepine’s larger ring may accommodate bulkier substituents while maintaining planarity for receptor binding.
Biological Activity
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHFN
- Molecular Weight : 220.20 g/mol
- CAS Number : 1707391-57-8
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including:
- Antidiabetic Effects : A derivative of the compound demonstrated potent inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound exhibited an IC value of 18 nM, indicating strong potential as a therapeutic agent for type 2 diabetes management .
- Anticancer Activity : Related triazolo derivatives have shown cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structures displayed significant activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC values ranging from 6.2 μM to 43.4 μM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The inhibition of DPP-IV not only aids in glycemic control but also contributes to increased insulin secretion and decreased glucagon release.
- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that compounds with similar triazole structures can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Data Table of Biological Activities
| Activity Type | Target/Cell Line | IC Value | Reference |
|---|---|---|---|
| DPP-IV Inhibition | - | 18 nM | |
| Anticancer (HCT-116) | Colon Carcinoma | 6.2 μM | |
| Anticancer (MCF-7) | Breast Cancer | 27.3 μM |
Case Studies
-
Dipeptidyl Peptidase IV Inhibition :
A study highlighted the efficacy of a triazolo derivative in inhibiting DPP-IV. This inhibition was linked to improved glucose tolerance in animal models, suggesting a promising avenue for diabetes treatment development . -
Cytotoxicity Against Cancer Cells :
Another investigation focused on the cytotoxic potential of triazole derivatives against human cancer cell lines. The findings indicated that specific modifications in the triazole structure could enhance anticancer activity significantly, with one compound achieving an IC value of 6.2 μM against HCT-116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
